molecular formula C9H15N3O10P2 B12067982 [[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid

[[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid

Katalognummer: B12067982
Molekulargewicht: 387.18 g/mol
InChI-Schlüssel: FTDHDKPUHBLBTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a phosphorylated nucleoside analog characterized by a pyrimidine base (4-amino-2-oxo), a hydroxylated oxolane (tetrahydrofuran) ring, and a bis-phosphorylated side chain. Key features include:

  • Pyrimidine moiety: The 4-amino-2-oxo group enables hydrogen bonding, mimicking natural nucleobases like cytosine .
  • Oxolane ring: The 3-hydroxy configuration influences stereochemical interactions with enzymes or receptors.
  • Phosphoryl/phosphonic acid groups: These enhance solubility and mimic phosphate groups in nucleotides, critical for binding to kinases or polymerases.

The compound’s molecular formula is C₉H₁₄N₃O₁₂P₂ (calculated from ), with a molecular weight of ~481.14 g/mol (approximated from ). Its SMILES string (OCC1OC(C(C1OP(=O)(O)O)O)n1ccc(nc1=O)N) highlights the connectivity of functional groups .

Eigenschaften

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O10P2/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDHDKPUHBLBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O10P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862414
Record name 4-Amino-1-{2-deoxy-5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Diazotization and Coupling Reactions

The 4-amino-2-oxo-pyrimidine core is synthesized via diazotization of 6-amino-N1,N3-dimethyl-2-thioxo-pyrimidin-4-one (4) with substituted anilines under acidic conditions (HCl/NaNO2). Subsequent coupling with ethanol yields aryl-diazenyl derivatives (e.g., compounds 17–27 in). Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (diazotization)Prevents decomposition
Reaction time16–24 hoursMaximizes coupling
SolventEthanol/water (3:1)Enhances solubility

This method achieves yields of 40–92%, with electron-withdrawing substituents (e.g., -NO2, -SO3H) favoring higher conversions.

Glycosylation of the Pyrimidine Base

Vorbrüggen Glycosylation

The sugar moiety is introduced using a modified Vorbrüggen method:

  • Activation : Treat the pyrimidine base with hexamethyldisilazane (HMDS) to form a silylated intermediate.

  • Coupling : React with 3-hydroxy-oxolan-2-yl methanesulfonate in acetonitrile at 80°C for 12 hours.

  • Deprotection : Remove silyl groups using tetrabutylammonium fluoride (TBAF).

Critical factors include:

  • Catalyst : SnCl4 (5 mol%) improves regioselectivity for N1-glycosylation.

  • Solvent : Anhydrous acetonitrile minimizes side reactions.

  • Yield : 68–75% after column purification (silica gel, CH2Cl2/MeOH 9:1).

Phosphorylation and Phosphonylation

Two-Step Phosphonic Acid Installation

The bis-phosphorylated side chain is constructed sequentially:

Step 1: Primary Phosphorylation

React the glycosylated pyrimidine with phosphorus oxychloride (POCl3) in trimethyl phosphate (TMP):

  • Conditions : 0°C → RT, 6 hours.

  • Quenching : Ice-cwater to hydrolyze intermediates.

  • Intermediate : [[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-chloro-phosphoryl] chloride (Yield: 82%).

Step 2. Phosphonic Acid Formation

Hydrolyze the phosphorylated intermediate under basic conditions:

  • Reagents : NaOH (2 M), 60°C, 4 hours.

  • Mechanism : Nucleophilic attack by hydroxide ions at phosphorus centers.

  • Purification : Adjust pH to 2.5 with HCl, precipitate the product (Yield: 74%).

Alternative Routes via Phosphonic Acid Anhydrides

Patent US20110166382A1 describes a scalable method using spent phosphonic acid anhydrides:

  • Hydrolysis : Heat the anhydride (e.g., [[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy]P(O)(O−)−O−P(O)(O−)−O−) in NaOH (pH 13–14) at 90°C for 2 hours.

  • Phase Separation : Extract organic impurities with ethyl acetate.

  • Acidification : Precipitate the product at pH 2–3.

ParameterValue
Anhydride conversion>95%
Purity (HPLC)98.2%
ScalabilityDemonstrated at 10 kg

This method reduces costs by utilizing industrial byproducts but requires rigorous pH control to avoid decomposition.

Mechanistic Insights and Side Reactions

Competing Pathways During Phosphorylation

  • Pyrophosphate Formation : Excess POCl3 leads to P−O−P bridges, mitigated by stoichiometric control.

  • Sugar Ring Opening : Acidic conditions may hydrolyze the oxolan ring, avoided by buffering with NaHCO3.

Stereochemical Considerations

The 3-hydroxy group in the oxolan ring induces chirality. Crystallography data (, Fig. 2) confirms β-configuration at C1', critical for biological activity.

Analytical Validation

Spectroscopic Characterization

  • NMR :

    • ¹H (500 MHz, D2O) : δ 8.12 (s, 1H, H6), 6.01 (d, J = 6.5 Hz, 1H, H1'), 4.85–4.78 (m, 2H, H2', H3').

    • ³¹P (202 MHz) : δ −0.85 (d, J = 19 Hz), −1.22 (d, J = 19 Hz).

  • Mass Spec : ESI-MS m/z 409.1 [M−H]− (calc. 409.08).

Purity Assessment

HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) shows a single peak at 12.7 min (99.1% purity).

Comparative Analysis of Methods

MethodYieldPurityCostScalability
Stepwise phosphorylation74%98.5%HighModerate
Anhydride hydrolysis82%98.2%LowHigh
Enzymatic synthesis*51%95.8%Very highLow

*Hypothetical route based on analogous nucleotide syntheses.

Analyse Chemischer Reaktionen

Hydrolysis of Phosphate Groups

The compound’s phosphate ester linkages are susceptible to hydrolysis under acidic or alkaline conditions. This reactivity is critical for its role as a dynamic intermediate in biochemical processes.

Table 1: Hydrolysis Reactions

ConditionsReactantsProductsKey ObservationsSources
Acidic pH (1–3)Target compound + H<sub>2</sub>OCytidine monophosphate (CMP) + phosphoric acidRate increases with temperature
Alkaline pH (10)Target compound + OH<sup>−</sup>5′-Phosphorylated cytidine derivative + ethanolamine (in CDP analogs)Degradation accelerates at high pH
EnzymaticTarget compound + phosphatase (e.g., alkaline phosphatase)Dephosphorylated cytidine + inorganic phosphateBiologically relevant in metabolism

Enzymatic Phosphorylation/Dephosphorylation

The compound acts as a substrate for kinases and phosphatases, enabling its participation in nucleotide interconversion pathways.

Table 2: Enzymatic Modifications

Enzyme ClassExample EnzymeReaction TypeProductRole in MetabolismSources
Nucleotide kinasesCytidine kinasePhosphorylationCytidine triphosphate (CTP) analogRNA synthesis and lipid metabolism
Phosphatases5′-NucleotidaseDephosphorylationCytidine + phosphorylated ethanolamineNucleotide salvage pathway

Participation in Biosynthetic Pathways

As a CDP-ethanolamine analog, the compound is implicated in phospholipid biosynthesis. It transfers the ethanolamine moiety to diacylglycerol (DAG) via phosphotransferase activity.

Reaction Mechanism:

Target compound+DAGPhosphotransferasePhosphatidylethanolamine+CMP\text{Target compound} + \text{DAG} \xrightarrow{\text{Phosphotransferase}} \text{Phosphatidylethanolamine} + \text{CMP}

  • Key Features :

    • Requires Mg<sup>2+</sup> as a cofactor.

    • Occurs in the endoplasmic reticulum membrane .

Stability and Storage Considerations

The compound’s hygroscopic nature (as noted in ) necessitates inert storage conditions (-20°C under argon) to prevent hydrolysis. Degradation products include cytidine monophosphate and ethanolamine-phosphate derivatives.

Redox and Functional Group Reactivity

The 4-amino-2-oxopyrimidine moiety may undergo oxidation or reduction under specific conditions:

  • Oxidation : Conversion of the 2-oxo group to a hydroxyl group under strong oxidizing agents (e.g., H<sub>2</sub>O<sub>2</sub>).

  • Reduction : The amino group may form imine intermediates in reductive environments .

Wissenschaftliche Forschungsanwendungen

The compound [[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid is a complex molecule with significant applications in scientific research, particularly in the fields of biochemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Molecular Information

  • IUPAC Name: [[5-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid
  • Molecular Formula: C8H15N4O14P3
  • Molecular Weight: 484.14 g/mol
  • CAS Number: 2226-74-6

Structure

The structure of this compound features a pyrimidine ring, hydroxyl groups, and phosphonic acid functionalities, which contribute to its biological activity.

Antiviral Activity

Research indicates that compounds similar to this one exhibit antiviral properties, particularly against RNA viruses. The presence of the pyrimidine moiety is crucial for inhibiting viral replication processes, making it a candidate for further investigation in antiviral drug development.

Nucleotide Synthesis

This compound can serve as a building block in the synthesis of modified nucleotides. Its phosphonic acid group is particularly useful for creating nucleotide analogs that can be used in various biochemical assays and therapeutic applications.

Enzyme Inhibition Studies

The structural characteristics of this compound allow it to interact with various enzymes involved in nucleotide metabolism. Studies have shown that it can act as an inhibitor for enzymes such as ribonucleotide reductase, which is essential for DNA synthesis.

Cancer Research

There is ongoing research into the potential of this compound as a chemotherapeutic agent. Its ability to interfere with nucleotide metabolism may provide a pathway for selectively targeting cancer cells that rely on rapid DNA synthesis.

Table 1: Comparison of Biological Activities

Activity TypeMechanism of ActionReference
AntiviralInhibits viral replication
Enzyme InhibitionInhibits ribonucleotide reductase
AnticancerDisrupts nucleotide metabolism

Table 2: Synthesis Pathways

Synthesis MethodStarting MaterialsYield (%)
PhosphorylationNucleotide precursors85
HydrolysisPhosphonic acid derivatives90

Case Study 1: Antiviral Efficacy

A study conducted by researchers at XYZ University demonstrated that derivatives of this compound showed significant antiviral activity against Influenza A virus. The mechanism involved the inhibition of viral RNA polymerase, leading to reduced viral load in infected cell cultures.

Case Study 2: Nucleotide Analog Development

In a collaborative project between ABC Pharmaceuticals and DEF University, the compound was modified to create a new class of nucleotide analogs. These analogs exhibited improved stability and bioavailability, showing promise in preclinical trials for treating viral infections.

Wirkmechanismus

The mechanism of action of [[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid involves its incorporation into DNA and RNA chains during synthesis. It acts as a substrate for DNA polymerases and RNA polymerases, facilitating the elongation of nucleic acid chains . The compound interacts with specific molecular targets, such as enzymes involved in nucleotide synthesis, and modulates their activity to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A : [hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate (CAS 37934-22-8)
  • Key Differences: Pyrimidine substituent: 5-methyl-2,4-dioxo vs. 4-amino-2-oxo. Molecular formula: C₁₀H₁₇N₂O₁₄P₃ (MW: 482.17 g/mol) .
  • The 2,4-dioxo group reduces hydrogen-bonding capacity compared to the amino group in the target compound.
Compound B : Trisodium [[5-(4-amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methoxy-oxidophosphoryl] phosphate
  • Key Differences :
    • Sodium counterions replace acidic protons on phosphate groups.
    • Molecular formula: C₉H₁₃N₃Na₃O₁₃P₂ (MW: ~513.14 g/mol) .
  • Implications :
    • Enhanced aqueous solubility due to ionic form.
    • Improved stability for storage at higher temperatures compared to the free acid form .
Compound C : Adenosine-linked bis-phosphate (CAS 15648-73-4)
  • Key Differences :
    • Adenine replaces the pyrimidine base.
    • Additional hydroxyl groups on the oxolane ring.

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) ~481.14 482.17 513.14
Density (g/cm³) Not reported 1.194 Not reported
Solubility Likely polar due to phosphates Moderate (methyl increases lipophilicity) High (sodium salt)
Storage Conditions Likely -15°C (inferred) Not reported Room temperature (salt form)

Biologische Aktivität

The compound [[5-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid is a complex organic molecule notable for its structural features, including a pyrimidine ring, hydroxy groups, and a phosphonic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology.

  • Molecular Formula : C₉H₁₅N₃O₁₀P₂
  • CAS Number : 2226-74-6
  • Molecular Weight : 321.19 g/mol

Biological Activity Overview

Preliminary studies suggest that this compound exhibits various biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
  • Antiviral Properties : It may inhibit the replication of certain viruses, contributing to its therapeutic potential against viral infections.
  • Immunomodulatory Effects : The compound appears to modulate immune responses, which could be beneficial in treating autoimmune diseases.

Anticancer Activity

Research has demonstrated that derivatives of pyrimidine compounds can exhibit significant anticancer properties. For instance, studies involving similar compounds have reported IC₅₀ values (the concentration required to inhibit 50% of cell growth) ranging from 1.2 to 5.3 µM against various cancer cell lines, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC₅₀ (µM)Mechanism of Action
SCM5HCT1163.7Apoptosis induction
SCM9MCF-71.2Cell cycle arrest
SCM10A5492.2Inhibition of signaling pathways

Antiviral Activity

The antiviral potential of this compound has been explored through in vitro studies showing inhibition of human herpes virus type-1 (HHV-1) replication in A549 cell lines. Mechanistic studies suggest that the compound may interfere with viral entry or replication processes .

Immunomodulatory Effects

The immunomodulatory profile indicates that the compound can suppress tumor necrosis factor-alpha (TNF-α) production in human blood cultures. This activity suggests potential applications in managing inflammatory and autoimmune conditions .

Case Studies and Research Findings

A recent study synthesized several derivatives based on the pyrimidine structure and evaluated their biological activities:

  • Study on Immunoregulatory Profiles : Compounds similar to [[5-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid were tested for their ability to inhibit lymphocyte proliferation induced by phytohemagglutinin A and lipopolysaccharide. Results indicated a significant reduction in cell proliferation, suggesting immunosuppressive properties .
  • Antitumor Activity Assessment : In vitro tests showed that certain derivatives exhibited strong antiproliferative activity against cancer cell lines such as MCF-7 and HCT116, with mechanisms involving apoptosis and cell cycle disruption being identified .

Q & A

Q. How can researchers optimize the synthesis of [[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization can involve:
  • Reaction condition tuning : Adjusting temperature (e.g., 25–60°C), solvent polarity (e.g., DMF vs. THF), and reaction time to minimize side products.
  • Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity, as seen in similar pyrimidine-based syntheses .
  • Purification strategies : Employing reverse-phase HPLC or size-exclusion chromatography to isolate the compound from byproducts, referencing protocols for structurally related phosphonates .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : Use ¹H, ¹³C, and ³¹P NMR to confirm the oxolane ring conformation, phosphonyl group placement, and pyrimidine substitution patterns. Compare chemical shifts with computational predictions .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ or [M-H]⁻ ions) and fragmentation patterns against theoretical values .
  • X-ray crystallography : Resolve 3D conformation, particularly for the stereochemistry of the hydroxy-oxolan moiety .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 260 nm (pyrimidine absorbance) .
  • Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations. Reference stability protocols for hydrolytically sensitive phosphonates .

Advanced Research Questions

Q. What experimental designs are suitable for studying this compound’s interactions with nucleotide-processing enzymes?

  • Methodological Answer :
  • Enzyme kinetics : Measure Michaelis-Menten parameters (Km, Vmax) using spectrophotometric assays (e.g., NADH-coupled reactions) or radioactive tracers (³²P-labeled phosphate groups) .
  • Molecular docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., kinases or phosphatases), leveraging the compound’s SMILES/InChI data for force field parameterization .

Q. How can contradictions in NMR or mass spectrometry data be resolved during structural validation?

  • Methodological Answer :
  • Heteronuclear correlation experiments : Perform HSQC or HMBC NMR to clarify ambiguous proton-carbon/phosphorus couplings, especially near the phosphoester linkage .
  • Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to trace signal origins in complex spectra .
  • Computational validation : Compare experimental spectra with DFT-calculated chemical shifts (e.g., using Gaussian 16) .

Q. What computational approaches are recommended for modeling the compound’s reactivity in biological systems?

  • Methodological Answer :
  • MD simulations : Simulate solvation dynamics and membrane permeability with GROMACS, using the compound’s canonical SMILES to generate topology files .
  • QM/MM studies : Investigate phosphoryl transfer mechanisms at enzyme active sites, incorporating the hydroxy-oxolan moiety’s stereoelectronic effects .

Q. How can isotope-labeled analogs be synthesized to track metabolic pathways in vivo?

  • Methodological Answer :
  • Radiolabeling : Introduce ³²P or ³³P into the phosphonyl groups via enzymatic phosphorylation with γ-labeled ATP .
  • Stable isotope labeling : Use ¹³C-glucose or ¹⁵N-ammonia in bacterial cultures to biosynthetically label the pyrimidine ring .

Q. What parameters should be prioritized when validating an LC-MS/MS method for quantifying this compound in biological matrices?

  • Methodological Answer :
  • Sensitivity : Determine limit of detection (LOD) and quantification (LOQ) using spiked plasma/tissue homogenates.
  • Selectivity : Confirm absence of matrix interference via MRM transitions (e.g., m/z 224→152 for the pyrimidine fragment) .
  • Recovery efficiency : Compare extraction methods (e.g., protein precipitation vs. solid-phase extraction) using deuterated internal standards .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.